Product packaging for Methyl 7a,12a-dihydroxy-5b-chol-2-enoate(Cat. No.:CAS No. 77731-10-3)

Methyl 7a,12a-dihydroxy-5b-chol-2-enoate

Cat. No.: B1627614
CAS No.: 77731-10-3
M. Wt: 404.6 g/mol
InChI Key: WORLYKPLNOTUAH-KGFCUSQPSA-N
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Description

Methyl 7a,12a-dihydroxy-5b-chol-2-enoate is a useful research compound. Its molecular formula is C25H40O4 and its molecular weight is 404.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H40O4 B1627614 Methyl 7a,12a-dihydroxy-5b-chol-2-enoate CAS No. 77731-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O4/c1-15(8-11-22(28)29-4)17-9-10-18-23-19(14-21(27)25(17,18)3)24(2)12-6-5-7-16(24)13-20(23)26/h5-6,15-21,23,26-27H,7-14H2,1-4H3/t15-,16+,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORLYKPLNOTUAH-KGFCUSQPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CC=CC4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC=CC4)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561087
Record name methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77731-10-3
Record name methyl (4R)-4-[(5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Structural Characterization of Methyl 7α,12α Dihydroxy 5β Chol 2 Enoate

Systematic IUPAC Nomenclature and Stereochemical Assignment

The compound Methyl 7α,12α-dihydroxy-5β-chol-2-enoate is identified by a semi-systematic name that efficiently conveys its core structure and stereochemistry. A more formal, systematic IUPAC name can be derived by detailing the full steroid framework. Based on the established numbering and stereochemical conventions for steroids, the systematic name is methyl (5β,7α,12α)-7,12-dihydroxycholan-2-en-24-oate .

This nomenclature is built upon the foundational cholane (B1240273) skeleton. The term "chol-2-enoate" signifies a 24-carbon carboxylic acid ester derived from cholane, with a double bond located between carbon atoms 2 and 3 (Δ²) and a methyl ester group at the end of the side chain (C-24).

The stereochemical configuration is precisely described by the prefixes:

: This indicates that the hydrogen atom at carbon 5 is oriented "below" the plane of the steroid's A/B ring junction, resulting in a cis-fusion between rings A and B. This is a characteristic feature of most major bile acids in humans. nih.gov

7α and 12α : These designate the orientation of the hydroxyl (-OH) groups attached to carbons 7 and 12, respectively. The alpha (α) configuration means these groups project "below" the plane of the steroid nucleus.

The numbering of the carbon atoms follows the standard for the steroid nucleus, a tetracyclic structure known as cyclopentanoperhydrophenanthrene. nih.gov

Relationship to Cholane and Cholesterol Skeleton Derivatives

Methyl 7α,12α-dihydroxy-5β-chol-2-enoate is a direct derivative of the fundamental saturated C24 steroid, 5β-cholane . The cholane skeleton itself is derived from cholesterol, the principal sterol in animals. wikipedia.orgbritannica.com The biosynthesis of bile acids from cholesterol involves a series of enzymatic modifications to the cholesterol structure. nih.govbritannica.com

The key structural relationships are:

Core Skeleton : The compound is built on the cholane framework, which consists of the four-ring steroid nucleus with an eight-carbon side chain attached to carbon 17.

Derivation from Cholesterol : Cholesterol is a C27 sterol. wikipedia.org The formation of C24 bile acids, such as the parent acid of this compound, involves the oxidative shortening of cholesterol's C27 side chain by three carbons. nih.gov Additionally, the 3-hydroxyl group of cholesterol is epimerized, and the double bond at C5-C6 is saturated. nih.gov

Modifications : Compared to the basic 5β-cholane structure, Methyl 7α,12α-dihydroxy-5β-chol-2-enoate features several key modifications:

Hydroxylation : The presence of hydroxyl groups at the 7α and 12α positions. These hydroxylations are critical steps in the synthesis of primary bile acids like cholic acid. nih.gov

Unsaturation : A double bond is introduced at the C-2 position within the A-ring.

Esterification : The carboxylic acid group at C-24 is esterified with a methyl group. Bile acids are often found conjugated with amino acids like glycine (B1666218) or taurine (B1682933) in the body. wikipedia.orgderangedphysiology.com

Classification within the Bile Acid and Steroid Metabolite Landscape

Methyl 7α,12α-dihydroxy-5β-chol-2-enoate is classified as a bile acid derivative. Bile acids are a family of steroid acids synthesized in the liver from cholesterol. wikipedia.orgnih.gov They play crucial roles in the digestion and absorption of lipids and act as signaling molecules in various metabolic pathways. nih.gov

Within this landscape, the compound can be further categorized:

Bile Acid Analogue : Due to its core structure, it is a member of the bile acid family. The parent acid, 7α,12α-dihydroxy-5β-chol-2-enoic acid, is an analogue of major primary bile acids. The primary bile acids synthesized in the human liver are cholic acid and chenodeoxycholic acid. nih.gov Cholic acid is characterized by 3α, 7α, and 12α hydroxyl groups.

Metabolic Intermediate or Synthetic Product : The specific structure, particularly the double bond at the C-2 position and the methyl ester form, suggests it is likely a synthetic intermediate created for research purposes or a minor, unconventional metabolite. lookchem.com The major bile acid synthesis pathways involve modifications at the C-3, C-7, and C-12 positions, but a C-2 double bond is not characteristic of the main human bile acids. nih.gov It could potentially arise from specific microbial actions in the gut or as a product in alternative, less common metabolic pathways. Research into novel bile acid analogues for therapeutic use often involves creating such modified structures. acs.org

Table of Mentioned Compounds

Common/Semi-Systematic NameSystematic NameClass
Methyl 7α,12α-dihydroxy-5β-chol-2-enoatemethyl (5β,7α,12α)-7,12-dihydroxycholan-2-en-24-oateBile Acid Ester
Cholic Acid(3α,5β,7α,12α)-3,7,12-Trihydroxycholan-24-oic acidPrimary Bile Acid
Chenodeoxycholic Acid(3α,5β,7α)-3,7-Dihydroxycholan-24-oic acidPrimary Bile Acid
Deoxycholic Acid(3α,5β,12α)-3,12-Dihydroxycholan-24-oic acidSecondary Bile Acid
Lithocholic Acid(3α,5β)-3-Hydroxycholan-24-oic acidSecondary Bile Acid
Cholesterol(3β)-Cholest-5-en-3-olSterol
Cholane(5α or 5β)-CholaneSteroid Hydrocarbon
Glycocholic AcidN-((3α,5β,7α,12α)-3,7,12-Trihydroxy-24-oxocholan-24-yl)glycineConjugated Bile Acid
Taurocholic Acid2-(((3α,5β,7α,12α)-3,7,12-Trihydroxy-24-oxocholan-24-yl)amino)ethanesulfonic acidConjugated Bile Acid

Biosynthesis and Endogenous Metabolic Pathways of Cholenoate Derivatives

Precursor Role in Mammalian Bile Acid Synthesis Pathways

Cholenoate derivatives are critical precursors in the synthesis of the two main primary bile acids in humans, cholic acid and chenodeoxycholic acid. Their formation represents a key stage in the transformation of cholesterol from a lipophilic molecule into water-soluble bile acids essential for digestion.

The defining features of the parent structure of Methyl 7a,12a-dihydroxy-5b-chol-2-enoate are the hydroxyl groups at the C-7 and C-12 positions. The introduction of these groups is a critical step in the classic, or neutral, pathway of bile acid synthesis. researchgate.net This pathway begins with the 7α-hydroxylation of cholesterol, a reaction catalyzed by the enzyme Cholesterol 7α-hydroxylase (CYP7A1). diff.org This is the primary rate-limiting step in bile acid biosynthesis. diff.org

Following this initial hydroxylation, the intermediate undergoes further modifications. The introduction of a second hydroxyl group at the C-12 position is catalyzed by Sterol 12α-hydroxylase (CYP8B1). researchgate.net The presence and activity of CYP8B1 determine the ratio of cholic acid to chenodeoxycholic acid produced by the liver. nih.gov The resulting dihydroxy structure is a hallmark of precursors destined to become cholic acid.

The biogenesis of bile acids is governed by a series of cytochrome P450 (CYP) enzymes, which are a diverse family of hydroxylases. nih.gov In the context of forming 7α,12α-dihydroxy cholenoates, three specific hydroxylases are paramount in the classic pathway.

Enzyme Gene Function Location
Cholesterol 7α-hydroxylaseCYP7A1Catalyzes the initial, rate-limiting step of adding a hydroxyl group at the 7α-position of cholesterol. researchgate.netdiff.orgEndoplasmic Reticulum
Sterol 12α-hydroxylaseCYP8B1Introduces a hydroxyl group at the 12α-position, directing synthesis towards cholic acid. researchgate.netEndoplasmic Reticulum
Sterol 27-hydroxylaseCYP27A1Catalyzes oxidation of the sterol side chain, a key step in shortening it to form C24 bile acids. researchgate.netMitochondria

This table summarizes the key hydroxylases involved in the classic bile acid synthesis pathway leading to dihydroxy cholenoate intermediates.

An alternative, or "acidic," pathway also exists, which is initiated by the mitochondrial enzyme Sterol 27-hydroxylase (CYP27A1), followed by hydroxylation via Oxysterol 7α-hydroxylase (CYP7B1). diff.org However, the formation of 12α-hydroxylated bile acids is characteristic of the classic pathway regulated by CYP8B1.

Integration into Lipid Transport and Metabolism

Bile acids, including dihydroxy cholenoate derivatives, are indispensable for lipid digestion and transport. Their amphipathic nature allows them to act as detergents in the intestine, emulsifying dietary fats and facilitating their absorption. nih.gov They are essential for the uptake of fat-soluble vitamins.

Recent research indicates that specific bile acid species can significantly influence hepatic lipid metabolism. For instance, studies have shown that cholestenoic acid can act as an endogenous epigenetic regulator, decreasing the accumulation of lipids in hepatocytes. nih.gov It achieves this by modulating the expression of key enzymes involved in cholesterol metabolism and steroid biosynthesis, such as HMG-CoA reductase (HMGCR). nih.gov

Regulation of Steroidogenic Enzyme Activity Associated with Cholenoates

Steroidogenesis, the process of converting cholesterol into steroid hormones, is regulated by a complex series of enzymes, many of which are also cytochrome P450s. nih.govnih.gov Bile acids and their precursors can influence this process. They are known to activate nuclear receptors like the farnesoid X receptor (FXR) and the pregnane (B1235032) X receptor (PXR), which in turn regulate the expression of genes involved in lipid and drug metabolism. mdpi.com

For example, activation of PXR can induce the expression of cytochrome P450 3A4 (CYP3A4), an enzyme involved in the hydroxylation and detoxification of various substances, including some bile acids. mdpi.com Furthermore, cholestenoic acid has been shown to downregulate genes encoding key enzymes in steroid biosynthesis pathways. nih.gov This suggests a feedback mechanism where intermediates of cholesterol catabolism can modulate the separate but related pathway of steroid hormone production. The regulation is mainly at the level of gene expression, controlling the quantity of specific steroidogenic enzymes available in the cell. nih.gov

Occurrence and Physiological Distribution in Biological Systems

Dihydroxy cholenoate derivatives are primarily found within the enterohepatic circulation. Synthesized in the liver, they are secreted into the bile, stored in the gallbladder, and released into the small intestine upon food consumption. A vast majority of these bile acids are reabsorbed in the ileum and transported back to the liver via the portal vein for reuse.

While the specific methyl ester form, this compound, is documented in the context of chemical synthesis from cholic acid derivatives, its natural occurrence is not well-established. chemicalbook.comnih.gov However, its core structure, 7α,12α-dihydroxy-5β-cholanoic acid (deoxycholic acid, a secondary bile acid), and its precursors are normal constituents of bile in mammals. icepharma.com Studies have also identified related cholestanoic acids in the bile of other vertebrates, such as crocodiles, and have demonstrated their formation from cholesterol in rat liver preparations, highlighting the conserved nature of this metabolic pathway.

Chemical Synthesis and Derivatization Strategies for Methyl 7α,12α Dihydroxy 5β Chol 2 Enoate and Analogues

Synthetic Routes from Steroidal Precursors

The synthesis of complex molecules like Methyl 7α,12α-dihydroxy-5β-chol-2-enoate often begins with readily available steroidal precursors. These starting materials provide a rigid scaffold upon which the desired functional groups and stereochemistry can be systematically installed. A common precursor for bile acid synthesis is dehydroepiandrosterone (B1670201) (DHEA), which can be chemically modified through a series of steps to introduce the necessary hydroxyl groups at specific positions. nih.govnih.gov Another key starting material is 3α,12α-dihydroxy-7-oxo-5β-cholanoic acid, which already contains some of the core features of the target molecule. researchgate.net

Multi-Step Conversions and Reaction Optimization

Synthesizing complex steroid derivatives is inherently a multi-step process that requires careful planning and optimization to achieve practical yields. truman.edu A primary challenge is the selective modification of one functional group in the presence of others. For instance, in the synthesis of 12α-hydroxy steroid derivatives, protecting groups are often employed to mask reactive sites while other parts of the molecule are being modified. nih.govnih.gov

Optimization strategies are critical for making these synthetic routes viable for producing useful quantities of material. This can involve adjusting reaction conditions such as temperature, solvent, and reagent choice. truman.edu Modern techniques like flow chemistry, which involves passing reactants through columns packed with immobilized reagents and catalysts, represent a paradigm shift in reaction optimization. syrris.jp This approach allows for a continuous sequence of reactions, minimizing manual handling and purification steps between stages. syrris.jp For example, a seven-step synthesis of the natural product (±)-oxomaritidine was successfully condensed into a single continuous flow process. syrris.jp Another key optimization goal is the development of chromatography-free routes, which significantly simplifies purification and allows for scaling up the synthesis to produce multi-gram quantities of the desired bile acid analogues. nih.govacs.org

Table 1: Example of a Multi-Step Synthetic Sequence from a Steroidal Precursor

Step Reaction Reagents and Conditions Purpose
1 Protection tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole Protect the 3-hydroxyl group.
2 Oxidation CrO₃, 3,5-dimethylpyrazole, CH₂Cl₂ Oxidize the C7-position to a ketone. nih.gov
3 Hydroxylation Copper-mediated Schönecker oxidation Introduce a 12β-hydroxy group. nih.govnih.gov
4 Oxidation Dess-Martin periodinane Oxidize the 12β-hydroxy group to a ketone.
5 Stereoselective Reduction Lithium tri-sec-butylborohydride (L-Selectride) Reduce the C12-ketone to a 12α-hydroxy group. nih.govnih.gov

Stereoselective Approaches to Cholenoate Synthesis

Controlling the stereochemistry at chiral centers is arguably the most critical aspect of synthesizing biologically active steroids. The spatial arrangement of the hydroxyl groups at C7 and C12 profoundly influences the molecule's biological function. Stereoselectivity ensures that the desired stereoisomer is formed preferentially over others. egrassbcollege.ac.in

A key strategy for achieving high stereoselectivity is the use of sterically hindered reducing agents. For the crucial step of converting a C12-ketone to the desired 12α-hydroxyl group, L-Selectride (lithium tri-sec-butylborohydride) is highly effective. nih.govnih.gov This bulky reagent preferentially delivers a hydride ion to the less hindered β-face of the steroid backbone, resulting in the formation of the α-hydroxy stereoisomer with high selectivity. nih.govnih.gov Similar principles apply to the reduction of a C7-ketone, where L-Selectride also favors the formation of the 7α-hydroxy product. nih.gov Beyond chemical reagents, enzymatic methods using carbonyl reductases or lipases offer powerful alternatives for achieving high stereoselectivity in the synthesis of chiral alcohols and esters. mdpi.comnih.govrsc.org These biocatalysts can distinguish between enantiomers or enantiotopic groups, providing access to specific stereoisomers that may be difficult to obtain through traditional chemical means. mdpi.comnih.gov

Esterification and Hydrolysis Methodologies

The carboxyl group at the end of the cholic acid side chain is often manipulated through esterification and hydrolysis reactions. The methyl ester, as in the title compound, is a common derivative that can protect the carboxylic acid or modify the compound's properties.

Esterification is typically achieved by reacting the corresponding carboxylic acid with an alcohol under acidic conditions. The Fischer esterification, a classic method, involves heating the carboxylic acid (e.g., 7α,12α-dihydroxy-5β-chol-2-enoic acid) with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). truman.edu It is an equilibrium process, and care must be taken to use dry reagents to drive the reaction toward the ester product. truman.edu

Conversely, hydrolysis (or saponification) is the process of cleaving the ester back to the carboxylic acid. This is typically accomplished by treating the ester with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a solvent mixture like methanol and water, often with heating. nih.govmdpi.com This reaction is essentially irreversible and is a standard final step in many synthetic sequences to deprotect the side chain and yield the free bile acid. nih.govnih.gov

Introduction and Modification of Hydroxyl and Olefinic Functional Groups

The precise placement and orientation of hydroxyl groups on the steroid nucleus are fundamental to the biological activity of bile acids. nih.govmdpi.com Synthetic strategies often involve the oxidation of a C-H bond to a ketone, followed by stereoselective reduction to the desired alcohol. nih.govnih.gov For instance, the C7 and C12 positions can be oxidized to ketones, which are then reduced to the 7α- and 12α-dihydroxy configuration. nih.gov The choice of oxidizing and reducing agents is critical for achieving the desired outcome without affecting other parts of the molecule. nih.govnih.gov The reactivity of hydroxyl groups can also be harnessed for further modifications, such as conversion to ethers or esters to probe structure-activity relationships. mdpi.comnih.gov

The olefinic (C=C) double bond, such as the one at the C2-position in the target compound, is another key functional group that can be modified. One common reaction is epoxidation, which converts the double bond into a three-membered epoxide ring. csic.esresearchgate.net This highly strained ring is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups. csic.esresearchgate.net Another important modification is catalytic hydrogenation, where the double bond is reduced to a single bond in the presence of a metal catalyst like palladium on charcoal (Pd/C) and hydrogen gas. researchgate.netnih.gov This reaction is often used to create saturated analogues of unsaturated compounds.

Table 2: Selected Reactions for Functional Group Modification

Functional Group Reaction Type Reagents/Catalyst Product Feature
C-H at C7/C12 Oxidation CrO₃ C=O (Ketone)
Ketone at C7/C12 Stereoselective Reduction L-Selectride α-OH (Axial Hydroxyl) nih.gov
Olefin (C=C) Catalytic Hydrogenation H₂, Pd/C Alkane (C-C) nih.gov
Olefin (C=C) Epoxidation Peracids (e.g., m-CPBA) Epoxide Ring csic.esresearchgate.net

Synthesis of Isotopic and Mechanistic Probes

To understand the mechanisms of chemical reactions or the metabolic fate of bile acids in biological systems, scientists synthesize isotopically labeled versions of these molecules. These compounds act as probes, where a heavier isotope (like deuterium (B1214612), ²H or D) replaces a hydrogen atom at a specific position. nih.gov

A key application is in mechanistic studies. For example, deuteration experiments were used to gain insight into the formation of bile acid analogues during catalytic hydrogenation reactions. nih.gov By tracking the position of the deuterium atoms in the final product, researchers can deduce the stereochemical course of the reaction and understand the underlying mechanism. nih.gov In addition to isotopic labels, other structural modifications can create mechanistic probes. Synthesizing analogues with specific structural changes, such as moving a methyl group (a Nametkin-type rearrangement), can create novel compounds that help probe the structural requirements of biological receptors and enzymes. nih.govacs.org These probes are invaluable tools in the development of new therapeutics. acs.org

Biotransformation and Enzymatic Mechanisms Involving Cholenoate Structures

Microbial Degradation of Steroidal Side Chains and Ring Systems

The microbial breakdown of steroid compounds, including those with cholenoate structures, is a significant environmental and physiological process. mdpi.com This degradation typically involves the initial oxidation of the steroid's A-ring, followed by the cleavage of the acyl side chain attached at the C-17 position. nih.gov

A variety of bacteria capable of metabolizing steroid compounds have been identified. mdpi.com Research has highlighted the role of several key bacterial genera in the degradation of bile acids, which are structurally related to cholenoates.

Key bacterial genera involved in the metabolism of bile acids include Bacteroides, Clostridium, Bifidobacterium, Lactobacillus, and Eubacterium. nih.gov Specifically, strains like Pseudomonas sp. strain Chol1 and Sphingobium sp. strain Chol11 have been studied for their ability to degrade cholate (B1235396), a C24 steroid. nih.govnih.gov These bacteria employ distinct pathway variants, such as the Δ1,4-variant and the Δ4,6-variant, for the degradation of 7-hydroxy bile salts. nih.gov While not exclusively focused on Methyl 7α,12α-dihydroxy-5β-chol-2-enoate, the metabolic capabilities of these bacteria provide a model for understanding its potential microbial degradation.

Table 1: Bacterial Strains and their Role in Steroid Metabolism

Bacterial Genus/StrainRole in MetabolismReference
Pseudomonas sp. strain Chol1Degrades cholate via A-ring oxidation and side-chain cleavage. nih.gov nih.gov
Sphingobium sp. strain Chol11Utilizes the Δ4,6-pathway for bile salt degradation. nih.gov nih.gov
BacteroidesInvolved in bile acid deconjugation and oxidation. nih.gov nih.gov
ClostridiumParticipates in deconjugation, oxidation, and 7-dehydroxylation of bile acids. nih.gov nih.gov
EubacteriumActive in the oxidation and 7-dehydroxylation of bile acids. nih.gov nih.gov
MycolicibacteriumCapable of degrading phytosterol side chains to produce androstenedione. mdpi.com mdpi.com

This table is generated based on available data and illustrates the diversity of microbial involvement in steroid metabolism.

The enzymatic processes for steroid degradation are multifaceted, involving a series of cleavage and oxidation reactions. In bacteria, the degradation of the C5 acyl side chain of cholate does not follow the classic β-oxidation pathway but instead proceeds through a free aldehyde intermediate. nih.gov This aldehyde is subsequently oxidized to the corresponding acid. nih.gov

The degradation pathway in Pseudomonas sp. strain Chol1 involves the stepwise removal of acetyl and propionyl residues from the steroid skeleton. nih.gov This process is facilitated by enzymes such as thiolases. nih.gov In the case of phytosterol degradation by Mycolicibacterium, the metabolic cascade includes the conversion of cholesterol to cholest-4-en-3-one by 3β-hydroxysteroid dehydrogenase or cholesterol oxidase, followed by oxidation by steroid C-26 monooxygenases. mdpi.com

The cleavage of the steroid ring system itself is a critical step. In many bacteria, this occurs via a 9,10-seco cleavage mechanism, initiated by the 9α-hydroxylation of androst-1,4-diene-3,17-diones (ADDs) by the monooxygenase complex KshAB. nih.gov This leads to the opening of the B-ring. nih.gov

Mammalian Enzymatic Conversions of Cholenoate Intermediates

In mammals, the liver is the primary site for the metabolism of bile acids and related steroid compounds. These conversions are catalyzed by a host of specific enzymes.

Mammalian enzymatic conversions of steroid intermediates are heavily reliant on oxidoreductases and lyases. nih.govjackwestin.com Cytochrome P450 enzymes, a class of oxidoreductases, are central to steroid metabolism. For instance, the cholesterol side-chain cleavage enzyme (P450scc or CYP11A1) catalyzes the multi-step oxidation of cholesterol to pregnenolone, a key precursor for all steroid hormones. nih.govnih.gov This reaction involves the removal of six carbons from the cholesterol side chain. nih.gov

Hydroxysteroid dehydrogenases (HSDs) are another critical group of oxidoreductases that catalyze the oxidation and reduction of hydroxyl groups at various positions on the steroid nucleus. researchgate.net These enzymes are responsible for interconverting different bile acid species. researchgate.net Lyases are involved in the cleavage of carbon-carbon bonds, a crucial step in the breakdown of the steroid side chain. jackwestin.com

Enzymatic reactions in steroid metabolism are highly stereospecific. libretexts.org Enzymes, being chiral molecules themselves, can distinguish between different stereoisomers of a substrate and catalyze the formation of a single stereoisomer of the product. libretexts.orgyoutube.com

For example, studies on the enzymatic conversion of cholesta-4,6-dien-3-one (B116434) have shown that the saturation of the double bonds is a stereospecific process. The reduction of the Δ6-double bond involves the transfer of a hydride ion from the B-side of the cofactor NADPH to the 7β-position of the steroid, followed by the addition of a proton to the 6α-position. nih.gov Similarly, the saturation of the Δ4-double bond involves a trans addition of a hydride ion and a proton. nih.gov This high degree of stereochemical control ensures the formation of biologically active steroid molecules with the correct three-dimensional structure. libretexts.org

Comparative Analysis of Biological and Synthetic Derivatization Pathways

The derivatization of cholenoate structures can be achieved through both biological and synthetic routes, each with distinct mechanisms and outcomes.

Biological pathways, as discussed, rely on the high specificity of enzymes to carry out complex transformations under mild physiological conditions. These enzymatic reactions, such as hydroxylation, oxidation, and side-chain cleavage, are characterized by their regio- and stereoselectivity. researchgate.netlibretexts.org

In contrast, synthetic derivatization pathways often employ powerful chemical reagents and more extreme reaction conditions. For instance, the oxidative cleavage of alkenes, a reaction relevant to modifying unsaturated steroid side chains, can be achieved through methods like ozonolysis or permanganate (B83412) cleavage. youtube.com Ozonolysis, followed by either a reductive or oxidative workup, can yield aldehydes, ketones, or carboxylic acids. youtube.com While effective, these synthetic methods typically lack the exquisite selectivity of their enzymatic counterparts and may require the use of protecting groups to avoid unwanted side reactions on the steroid nucleus.

The industrial oxidative cleavage of fatty acids, which shares similarities with steroid side-chain degradation, often uses a two-stage continuous process involving hydroxylation followed by oxidative cleavage with metal catalysts. mdpi.com This highlights the different approaches required for large-scale chemical synthesis compared to the precise modifications seen in biological systems.

Table 2: Comparison of Biological and Synthetic Derivatization Pathways

FeatureBiological PathwaysSynthetic Pathways
Catalyst Enzymes (e.g., P450s, HSDs)Chemical reagents (e.g., O3, KMnO4), metal catalysts
Conditions Mild (physiological pH and temperature)Often harsh (extreme pH, high temperature/pressure)
Specificity High regio- and stereospecificity libretexts.orgGenerally lower specificity, may require protecting groups
Byproducts Typically few, integrated into metabolic cyclesCan generate significant byproducts and waste mdpi.com
Mechanism Enzyme-substrate complex formation libretexts.orgIonic or free-radical mechanisms (e.g., ozonolysis) youtube.com

Advanced Analytical Methodologies for Characterization and Quantification of Cholenoate Compounds

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating specific cholenoate compounds from complex biological matrices. The choice of method depends on the physicochemical properties of the analyte and the complexity of the sample.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of bile acid derivatives, including Methyl 7α,12α-dihydroxy-5β-chol-2-enoate. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase. nih.gov C18 columns are frequently the stationary phase of choice for the separation of bile acid methyl esters. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

A typical mobile phase for the analysis of such compounds might consist of a mixture of methanol (B129727) and an acetate (B1210297) buffer, with detection often performed at around 205 nm. researchgate.net The gradient elution, where the composition of the mobile phase is changed over time, can be optimized to achieve better separation of closely related cholenoate compounds. For instance, a study on the separation of various bile acid conjugates utilized a mobile phase of acetate buffer and methanol in a 30:70 ratio with a C18 column. researchgate.net While specific conditions for Methyl 7α,12α-dihydroxy-5β-chol-2-enoate are not extensively documented in publicly available literature, the general principles of bile acid analysis can be applied.

A study on the synthesis of 12β-methyl-18-nor-bile acids reported the use of HPLC analysis to monitor reaction progress and product purity. nih.gov This highlights the utility of HPLC in both quantitative analysis and preparative purification of novel bile acid derivatives.

Table 1: Illustrative HPLC Parameters for Bile Acid Methyl Ester Analysis

Parameter Condition Reference
Column Reversed-phase C18, 5 µm, 250 x 4.6 mm researchgate.net
Mobile Phase Acetate buffer : Methanol (30:70, v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net

| Detection | UV at 205 nm | researchgate.net |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like bile acids and their esters, derivatization is a necessary prerequisite to increase their volatility and thermal stability. nih.gov For Methyl 7α,12α-dihydroxy-5β-chol-2-enoate, the hydroxyl groups at the C7 and C12 positions need to be derivatized. A common approach is trimethylsilylation, which converts the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. nih.gov

The resulting TMS ether derivative of Methyl 7α,12α-dihydroxy-5β-chol-2-enoate can then be analyzed by GC. The separation is achieved based on the boiling points and interactions of the analytes with the stationary phase of the GC column. The use of an internal standard, such as tauro-7α,12α-dihydroxy-5β-cholanic acid, can improve the accuracy of quantification by accounting for variations in sample preparation and injection. nih.gov

Reversed-Phase and Anion-Exchange Chromatography

Reversed-phase chromatography, as discussed in the HPLC section, is highly effective for separating bile acid methyl esters based on their hydrophobicity. nih.gov The presence of the methyl ester group increases the non-polar character of the molecule compared to its corresponding carboxylic acid.

Anion-exchange chromatography separates molecules based on their net charge. wikipedia.orgbio-rad.com This technique is particularly useful for separating bile acids in their anionic (carboxylate) form. ucsd.edunih.gov While Methyl 7α,12α-dihydroxy-5β-chol-2-enoate is a neutral ester, it can be hydrolyzed to its corresponding carboxylic acid, 7α,12α-dihydroxy-5β-chol-2-enoic acid. This negatively charged cholenoate can then be effectively separated from other charged and neutral molecules using an anion-exchange column. wikipedia.orgucsd.edunih.gov This approach is valuable for purifying the de-esterified compound or for analyzing it in a mixture with other acidic compounds. The separation relies on the electrostatic interaction between the negatively charged analyte and the positively charged stationary phase. wikipedia.orgbio-rad.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase. wikipedia.org

Mass Spectrometry (MS) and Tandem MS for Structural Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of compounds like Methyl 7α,12α-dihydroxy-5β-chol-2-enoate.

LC-MS and GC-MS Coupling for Complex Mixture Analysis

The coupling of chromatographic techniques with mass spectrometry provides a powerful analytical platform. LC-MS and GC-MS combine the separation capabilities of chromatography with the sensitive and specific detection of mass spectrometry. nih.govnih.gov

GC-MS is particularly well-suited for the analysis of derivatized bile acid methyl esters. nih.govnih.gov After separation on the GC column, the eluted compounds are ionized, and their mass-to-charge ratio is determined. This allows for the identification and quantification of individual components in a complex mixture. nih.gov

LC-MS is advantageous for analyzing bile acids and their derivatives without the need for derivatization, although derivatization can sometimes improve ionization efficiency. nih.gov The use of tandem mass spectrometry (MS/MS) in conjunction with LC provides enhanced structural information through fragmentation analysis. biorxiv.orgnih.gov

Fragmentation Patterns and Isotopic Signatures

In mass spectrometry, molecules are ionized and then fragmented. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. For an ester like Methyl 7α,12α-dihydroxy-5β-chol-2-enoate, fragmentation often involves the loss of the methoxy (B1213986) group (-OCH3) from the ester functionality. libretexts.org Other common fragmentations include the loss of water molecules from the hydroxyl groups. biorxiv.org

Tandem MS (MS/MS) provides more detailed structural information by selecting a specific parent ion, fragmenting it further, and analyzing the resulting daughter ions. A study on esterified bile acids showed that in positive polarity, esters exhibit a characteristic loss of water plus carbon monoxide from the released amino acid after fragmentation. biorxiv.org While this study focused on amino acid conjugates, the principles of fragmentation of the ester bond are relevant. The fragmentation of the steroid nucleus itself can also provide valuable structural information.

Isotopic signatures are also useful for compound identification. The natural abundance of isotopes like ¹³C results in a characteristic isotopic pattern in the mass spectrum. youtube.com While the natural isotopic pattern of Methyl 7α,12α-dihydroxy-5β-chol-2-enoate would be based on its elemental composition, the use of derivatizing agents with specific isotopic compositions (e.g., deuterated silylating agents) can introduce a unique isotopic signature, aiding in the identification and quantification of the analyte in complex mixtures. nih.govchemrxiv.org High-resolution mass spectrometry can be used to determine the exact mass and elemental composition, further confirming the identity of the compound. chemrxiv.org

Table 2: List of Compounds Mentioned

Compound Name
Methyl 7α,12α-dihydroxy-5β-chol-2-enoate
7α,12α-dihydroxy-5β-chol-2-enoic acid
Tauro-7α,12α-dihydroxy-5β-cholanic acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical analysis of complex molecules like Methyl 7α,12α-dihydroxy-5β-chol-2-enoate. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the relative orientation of substituents.

The stereochemistry of the hydroxyl groups (at C-7 and C-12) and the fusion of the steroid rings (5β-configuration) significantly influences the chemical shifts (δ) and coupling constants (J) of nearby protons and carbons. In related bile acid derivatives, the chemical shifts of protons attached to hydroxyl-bearing carbons (H-7 and H-12) and the angular methyl protons (C-18 and C-19) are particularly diagnostic. acs.orgnih.gov For instance, the axial or equatorial orientation of the hydroxyl groups dictates the chemical shift of the corresponding carbinol protons.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assigning specific signals and establishing connectivity within the molecule. beilstein-journals.org The Nuclear Overhauser Effect (NOE), observed in NOESY or ROESY experiments, provides through-space correlations between protons, which is vital for confirming the stereochemical arrangement, such as the α-orientation of the hydroxyl groups at C-7 and C-12 and the cis-fusion of the A/B rings characteristic of the 5β-cholane skeleton. beilstein-journals.org

Interactive Table 1: Predicted NMR Data for Methyl 7α,12α-dihydroxy-5β-chol-2-enoate

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Correlations & Notes
H-2/H-3 5.5 - 5.8125.0 - 130.0Olefinic protons of the C2-C3 double bond.
H-7β ~3.9~72.0Proton on the carbon bearing the 7α-hydroxyl group.
H-12β ~4.0~73.0Proton on the carbon bearing the 12α-hydroxyl group.
-OCH₃ ~3.65~51.5Methyl ester protons.
C-18 (CH₃) ~0.65~12.5Angular methyl group between C and D rings.
C-19 (CH₃) ~0.90~23.5Angular methyl group at the A/B ring junction.
C=O (Ester) -~174.0Carbonyl carbon of the methyl ester.

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a common strategy employed to improve the analytical properties of bile acids for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). shimadzu.comfrontiersin.org The primary goals of derivatization are to increase volatility, enhance thermal stability, and introduce a chromophoric or fluorophoric tag to improve detection sensitivity. shimadzu.comsdiarticle4.com For Methyl 7α,12α-dihydroxy-5β-chol-2-enoate, derivatization targets its two hydroxyl groups.

For gas chromatography-mass spectrometry (GC-MS) analysis, the low volatility of bile acids necessitates derivatization. shimadzu.comrestek.com The most common approach is the conversion of polar functional groups, such as hydroxyls, into more volatile trimethylsilyl (TMS) ethers. restek.comnih.gov This process involves reacting the analyte with a silylating agent.

The hydroxyl groups at the C-7 and C-12 positions of Methyl 7α,12α-dihydroxy-5β-chol-2-enoate can be converted to their corresponding TMS ethers. The carboxyl group is already protected as a methyl ester, which is generally stable under silylation conditions. shimadzu.com Commonly used silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). restek.comresearchgate.net The reaction replaces the active hydrogen of the hydroxyl groups with a non-polar TMS group, significantly increasing the volatility and thermal stability of the compound for GC analysis. gcms.cz

Table 2: Common Reagents for TMS Ether Formation

Reagent Abbreviation Typical Reaction Conditions Reference
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAWith 1% TMCS, 60°C for 30-60 min restek.comresearchgate.net
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAWith catalysts like NH₄I or TMCS, 60°C for 30 min restek.com
N-trimethylsilylimidazoleTMSIWith pyridine (B92270) and TMCS, 60°C for 10 min shimadzu.com

For HPLC analysis, especially when using fluorescence detection for enhanced sensitivity, derivatization is employed to attach a fluorescent tag to the molecule. nih.govthermofisher.com Since Methyl 7α,12α-dihydroxy-5β-chol-2-enoate lacks a native chromophore or fluorophore, derivatization is essential for sensitive detection. frontiersin.org While the carboxyl group is a common target for derivatizing free bile acids, the methyl ester in the target compound means derivatization would focus on the hydroxyl groups or require hydrolysis prior to tagging the carboxyl group.

However, for a comprehensive analysis of bile acids, reagents targeting the carboxyl group after hydrolysis are well-established. Fluorescent labeling reagents such as 2-bromoacetyl-6-methoxynaphthalene and 9-anthryldiazomethane (B78999) (ADAM) react with the carboxylic acid function to form highly fluorescent esters, enabling detection at picomole or even femtomole levels. nih.govthermofisher.comnih.gov The derivatization with 2-bromoacetyl-6-methoxynaphthalene, for example, is performed under mild conditions and allows for sensitive detection with excitation at 300 nm and emission at 460 nm. nih.govnih.gov

For GC-MS, derivatization methods beyond silylation can also enhance volatility. This typically involves methylation of the carboxyl group (already present in the target compound) and methoximation of any ketone groups, followed by silylation of hydroxyls. researchgate.net

Quantitative Analytical Approaches in Biological Matrices

The quantification of bile acids in complex biological matrices like serum, plasma, and tissue is critical for understanding their physiological roles and their association with diseases. nih.govspringernature.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of bile acids. springernature.comnih.gov

LC-MS/MS methods offer high sensitivity and the ability to differentiate between structurally similar and isobaric bile acid isomers, which is a significant challenge in analysis. nih.govsciex.com A typical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Solid-phase extraction (SPE) is commonly used to isolate and concentrate bile acids from plasma or serum.

Chromatographic Separation: Reversed-phase HPLC is used to separate the various bile acid species. The separation of isomers often requires long chromatographic run times, although high-throughput methods are also being developed. researchgate.net

Mass Spectrometric Detection: Detection is typically performed using a tandem mass spectrometer (such as a triple quadrupole) operating in multiple reaction monitoring (MRM) mode. nih.govresearchgate.net This involves selecting a specific precursor ion (e.g., the [M-H]⁻ ion in negative electrospray ionization mode) and monitoring for a specific product ion after collision-induced dissociation (CID). This highly selective process allows for accurate quantification even at very low concentrations. nih.gov The use of stable isotope-labeled internal standards is essential for correcting for matrix effects and variations in extraction efficiency, ensuring high accuracy and precision. nih.gov

Interactive Table 3: Typical Parameters for LC-MS/MS Quantification of Bile Acids in Plasma

Parameter Description Typical Values/Conditions Reference
Ionization Mode Electrospray Ionization (ESI), Negative ModeESI- nih.gov
Detection Mode Multiple Reaction Monitoring (MRM)Compound-specific precursor-to-product ion transitions researchgate.net
Lower Limit of Quantification (LLOQ) The lowest concentration that can be reliably quantified.0.6 - 5 ng/mL (or nM range) nih.govsciex.com
Linearity Range The concentration range over which the method is accurate.5 - 5000 ng/mL nih.gov
Recovery The efficiency of the extraction process.92% - 110% nih.gov
Precision (CV%) The degree of scatter between a series of measurements.<10% nih.gov

Academic Research Applications and Future Directions for Methyl 7α,12α Dihydroxy 5β Chol 2 Enoate

Utility as a Biochemical Probe in Steroid Metabolism Research

The structural similarity of Methyl 7α,12α-dihydroxy-5β-chol-2-enoate to endogenous bile acids makes it a prime candidate for use as a biochemical probe to investigate the intricate pathways of steroid metabolism. Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. nih.gov The introduction of a methyl ester at the C-24 position and a double bond at C-2 modifies the polarity and conformation of the molecule compared to naturally occurring bile acids like cholic acid and chenodeoxycholic acid.

These modifications can be exploited to study the substrate specificity of enzymes and transporters involved in the enterohepatic circulation of bile acids. For instance, researchers can use this compound to investigate how alterations in the cholane (B1240273) steroid nucleus affect recognition and transport by key proteins such as apical sodium-dependent bile acid transporter (ASBT) in the ileum and farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis.

Furthermore, by incorporating a detectable label, such as a fluorescent tag or a radioisotope, into the structure of Methyl 7α,12α-dihydroxy-5β-chol-2-enoate, it can be transformed into a powerful tool for tracing the metabolic fate of bile acids in cellular and animal models. Such labeled probes can help in identifying and characterizing novel protein-bile acid interactions, providing a global map of the proteins that engage with bile acids within a living cell. acs.orgnih.gov This approach, often part of chemoproteomic strategies, has been successful in identifying hundreds of potential bile acid-interacting proteins, opening new avenues for understanding their diverse biological functions. acs.orgnih.gov

Contribution to Understanding Cholesterol Homeostasis Mechanisms

The synthesis and study of novel bile acid derivatives like Methyl 7α,12α-dihydroxy-5β-chol-2-enoate can significantly contribute to our understanding of cholesterol homeostasis. The biosynthesis of bile acids from cholesterol is a major pathway for cholesterol elimination from the body. nih.gov This process is tightly regulated to maintain cholesterol balance, and its dysregulation is linked to various metabolic diseases. researchgate.netnih.gov

By administering this synthetic bile acid analog to cell cultures or animal models, researchers can observe its effects on the expression of genes involved in cholesterol metabolism. Key regulatory proteins in cholesterol homeostasis include:

ProteinFunction
HMG-CoA Reductase Rate-limiting enzyme in cholesterol biosynthesis.
LDL Receptor (LDLR) Mediates the uptake of low-density lipoprotein (LDL) cholesterol from the circulation.
CYP7A1 The rate-limiting enzyme in the classical pathway of bile acid synthesis.

The interaction of Methyl 7α,12α-dihydroxy-5β-chol-2-enoate with nuclear receptors like FXR and other signaling pathways can be monitored to see if it mimics or antagonizes the effects of natural bile acids. For example, activation of FXR by certain bile acids in the liver and intestine leads to a feedback inhibition of bile acid synthesis and promotes their excretion. Understanding how a structurally distinct bile acid like Methyl 7α,12α-dihydroxy-5β-chol-2-enoate modulates these pathways can provide new insights into the structure-activity relationships that govern cholesterol regulation.

Development of Research Tools for Bile Acid Pathway Studies

The unique chemical structure of Methyl 7α,12α-dihydroxy-5β-chol-2-enoate makes it a valuable scaffold for the development of more sophisticated research tools for studying bile acid pathways. The presence of hydroxyl groups at the 7α and 12α positions, along with the C-2 double bond, offers multiple sites for chemical modification.

For instance, "clickable" chemical probes can be synthesized from this molecule. acs.orgnih.govacs.org These probes typically contain a photoreactive group and a bioorthogonal handle, such as an alkyne or azide (B81097) group. acs.orgnih.gov When introduced into a biological system, the bile acid scaffold directs the probe to its interacting proteins. Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, and the bioorthogonal handle allows for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) for identification and quantification. acs.orgnih.gov

Such advanced research tools enable the identification of previously unknown bile acid-binding proteins and can help to elucidate the complex signaling networks regulated by bile acids. acs.orgnih.gov The development of a panel of such probes based on different bile acid structures, including unsaturated derivatives like Methyl 7α,12α-dihydroxy-5β-chol-2-enoate, would allow for a more comprehensive profiling of bile acid-protein interactions and their roles in health and disease. nih.gov

Implications for Steroid Metabolomics and Lipidomics Research

The fields of metabolomics and lipidomics aim to comprehensively identify and quantify the complete set of small-molecule metabolites and lipids within a biological system. The inclusion of synthetic steroid standards like Methyl 7α,12α-dihydroxy-5β-chol-2-enoate in these studies can be highly beneficial.

As an internal standard in mass spectrometry-based analyses, this compound can improve the accuracy and reproducibility of quantifying endogenous bile acids and other related steroids. Its unique mass-to-charge ratio, a result of its specific structure, would prevent it from overlapping with naturally occurring metabolites, ensuring reliable measurements.

Moreover, the introduction of Methyl 7α,12α-dihydroxy-5β-chol-2-enoate into a biological system can serve as a metabolic tracer. By tracking its conversion into other metabolites, researchers can uncover novel enzymatic activities and metabolic pathways involved in steroid biotransformation. This can lead to the identification of new biomarkers for diseases associated with altered bile acid metabolism. The study of how gut microbiota metabolize this unsaturated bile acid could also reveal new bacterial enzymes and pathways, further expanding our knowledge of the gut-liver axis and its impact on host physiology. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7α,12α-dihydroxy-5β-chol-2-enoate, and how do reaction conditions influence yield and purity?

  • Methodology : Modified esterification or oxidation-reduction protocols are commonly employed. For example, iodine-mediated oxidation of precursor bile acids (e.g., chenodeoxycholic acid derivatives) under controlled pH (7–9) can introduce the 2-enoate group. Solvent choice (e.g., methanol/water mixtures) and temperature (60–80°C) critically affect stereochemical outcomes. Recrystallization in ethanol or methanol is recommended for purification, with yields typically ranging from 50–70% .
  • Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (>95%) and 1H^1H/13C^{13}C-NMR to verify regioselectivity and absence of epimeric byproducts.

Q. How should researchers characterize the crystalline structure of Methyl 7α,12α-dihydroxy-5β-chol-2-enoate, and which software tools are optimal for refinement?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation. Solve structures via direct methods in SHELXS and refine using SHELXL, leveraging constraints for hydrogen bonding networks and torsional angles .
  • Visualization : Generate ORTEP-3 diagrams to highlight steric interactions between the 7α/12α hydroxyl groups and the 2-enoate moiety .

Q. What spectroscopic techniques are essential for confirming the stereochemistry of this compound?

  • Methodology :

  • NMR : Analyze 1H^1H-NMR coupling constants (e.g., J5β,6J_{5β,6}) to confirm 5β-chair conformation. Use 13C^{13}C-DEPT to assign hydroxylated carbons.
  • IR : Identify hydrogen-bonded O–H stretches (broad peaks at 3200–3400 cm1 ^{-1}) and ester C=O (1720–1740 cm1 ^{-1}) .
  • Mass Spec : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ at m/z 422.3 (calculated for C25_{25}H38_{38}O5_5).

Advanced Research Questions

Q. How can hydrogen-bonding patterns in Methyl 7α,12α-dihydroxy-5β-chol-2-enoate crystals inform supramolecular assembly design?

  • Methodology : Perform graph-set analysis (e.g., D , R motifs) to classify intermolecular O–H···O interactions. The 7α-OH and 12α-OH groups often form infinite chains (C(7)C(7)) or rings (R22(8)R_2^2(8)), stabilizing the lattice. Use Mercury software to calculate interaction distances (2.6–2.8 Å) and angles .
  • Application : Such patterns guide co-crystal engineering with hydrophobic drugs to enhance solubility.

Q. How should researchers resolve contradictions in reported bioactivity data for this compound (e.g., conflicting IC50_{50} values in enzyme assays)?

  • Methodology :

Source Evaluation : Cross-check assay conditions (pH, temperature, solvent) and purity data from original studies. For example, impurities in commercial batches (>97% vs. >99%) may skew results .

Reproducibility : Replicate assays using standardized protocols (e.g., fixed DMSO concentration ≤1%, triplicate runs).

Statistical Analysis : Apply ANOVA or Tukey’s test to assess inter-lab variability .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vitro studies?

  • Methodology :

  • pH Control : Prepare buffered solutions (pH 7.4) to minimize ester hydrolysis. Avoid prolonged storage at >4°C.
  • Light Protection : Use amber vials to prevent photodegradation of the 2-enoate group.
  • Stability Monitoring : Track degradation via UPLC-MS over 72 hours; calculate half-life using first-order kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.